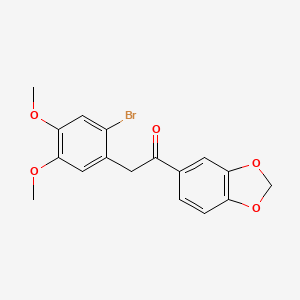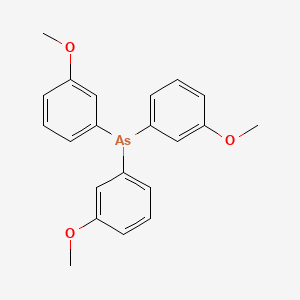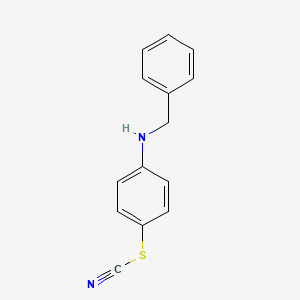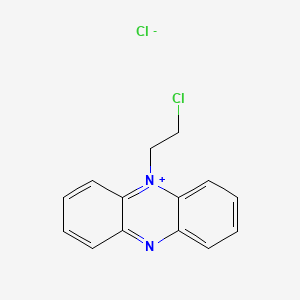
Cyclotetrahexacontane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclotetrahexacontane is a cycloalkane with a molecular formula of C₆₄H₁₂₈. As a member of the cycloalkane family, it is characterized by a ring structure composed entirely of carbon and hydrogen atoms. Cycloalkanes are saturated hydrocarbons, meaning they contain only single bonds between carbon atoms. This compound, with its large ring structure, is a unique and relatively rare compound in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cyclotetrahexacontane can be achieved through various methods, including:
Ring-Closing Metathesis: This method involves the formation of a large ring by the reaction of a diene with a suitable catalyst, such as a ruthenium-based catalyst. The reaction conditions typically include an inert atmosphere, moderate temperatures, and the use of solvents like dichloromethane.
Cyclization of Linear Precursors: Linear alkanes with appropriate chain lengths can be cyclized using strong acids or bases under controlled conditions to form the desired cycloalkane.
Industrial Production Methods: Industrial production of this compound is not common due to its limited applications and the complexity of its synthesis. when required, it can be produced using large-scale ring-closing metathesis or other cyclization techniques in specialized chemical manufacturing facilities.
化学反応の分析
Types of Reactions: Cyclotetrahexacontane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form cycloalkanones or cycloalkanols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to form cycloalkanes with fewer carbon atoms.
Substitution: Halogenation reactions can introduce halogen atoms into the cycloalkane ring using reagents like chlorine or bromine under UV light or heat.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, acidic or basic conditions.
Reduction: Hydrogen gas, palladium or platinum catalysts, elevated temperatures and pressures.
Substitution: Chlorine or bromine, UV light or heat.
Major Products Formed:
Oxidation: Cycloalkanones, cycloalkanols.
Reduction: Smaller cycloalkanes.
Substitution: Halogenated cycloalkanes.
科学的研究の応用
Cyclotetrahexacontane has several scientific research applications, including:
Chemistry: Used as a model compound to study the properties and reactivity of large cycloalkanes. It helps in understanding ring strain and conformational analysis.
Biology: Investigated for its potential interactions with biological membranes and proteins due to its large hydrophobic ring structure.
Medicine: Explored for its potential use in drug delivery systems, where its large ring structure can encapsulate therapeutic molecules.
Industry: Utilized in the development of novel materials with unique mechanical and chemical properties.
作用機序
The mechanism of action of cyclotetrahexacontane primarily involves its interactions with other molecules through hydrophobic interactions. Its large ring structure allows it to encapsulate smaller molecules, making it useful in applications such as drug delivery. The molecular targets and pathways involved depend on the specific application and the molecules it interacts with.
類似化合物との比較
Cyclohexane (C₆H₁₂): A smaller cycloalkane with six carbon atoms.
Cyclooctane (C₈H₁₆): An eight-carbon cycloalkane.
Cyclododecane (C₁₂H₂₄): A twelve-carbon cycloalkane.
Comparison: Cyclotetrahexacontane is unique due to its large ring size, which imparts distinct physical and chemical properties compared to smaller cycloalkanes. Its large ring structure results in lower ring strain and different conformational behavior. Additionally, its ability to encapsulate other molecules sets it apart from smaller cycloalkanes, making it valuable in specific scientific and industrial applications.
特性
CAS番号 |
91686-93-0 |
|---|---|
分子式 |
C64H128 |
分子量 |
897.7 g/mol |
IUPAC名 |
cyclotetrahexacontane |
InChI |
InChI=1S/C64H128/c1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-48-50-52-54-56-58-60-62-64-63-61-59-57-55-53-51-49-47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-1/h1-64H2 |
InChIキー |
NZIDCKBMORPSMQ-UHFFFAOYSA-N |
正規SMILES |
C1CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-[(2-methoxyethoxy)methoxy]propanoate](/img/structure/B14351461.png)
![S-Decyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14351472.png)
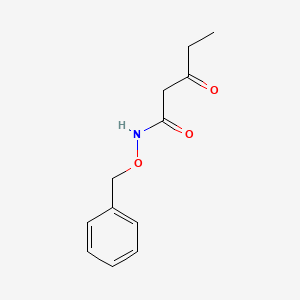
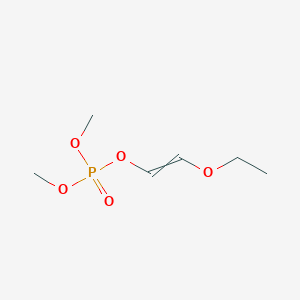


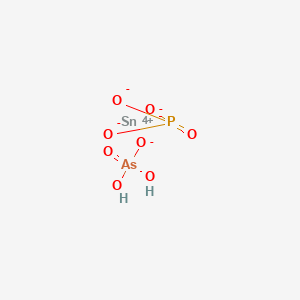
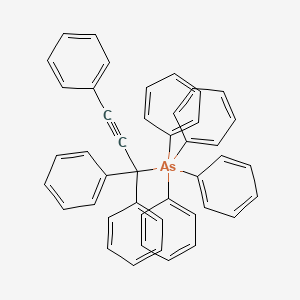
![6-Methyl-3-[4-(methylsulfanyl)phenyl]-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14351526.png)
